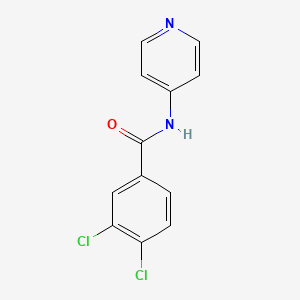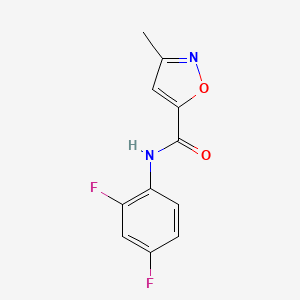![molecular formula C15H12FN3O3S B5850232 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound, also known as FNAC, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide is not fully understood, but studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, including topoisomerase II, tubulin, and Akt. In addition, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to inhibit the expression of various genes involved in cancer cell growth and survival, including Bcl-2 and survivin.
実験室実験の利点と制限
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to overcome drug resistance in cancer cells, and its potential to inhibit cancer stem cells. However, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide also has limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the study of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, further studies are needed to elucidate the mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide and to identify its potential applications in other areas of pharmaceutical research.
合成法
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with carbon disulfide and 4-methylbenzoyl chloride in the presence of a base, and the reaction of 2-fluoro-5-nitroaniline with thiophosgene and 4-methylbenzoic acid in the presence of a base. The yield and purity of the synthesized compound depend on the method used and the reaction conditions.
科学的研究の応用
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been studied for its potential applications in pharmaceutical research, particularly in the development of anticancer drugs. Studies have shown that N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been studied for its potential to inhibit the growth of cancer stem cells and to overcome drug resistance in cancer cells.
特性
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-2-4-10(5-3-9)14(20)18-15(23)17-13-8-11(19(21)22)6-7-12(13)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYSPGKIFXGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
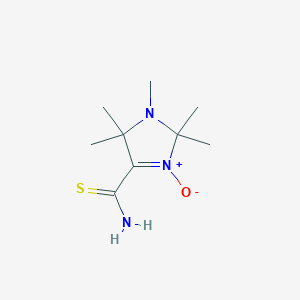
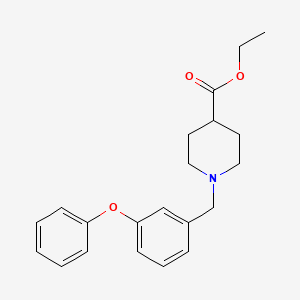
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
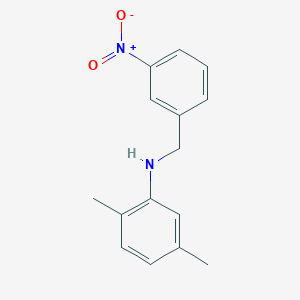
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
